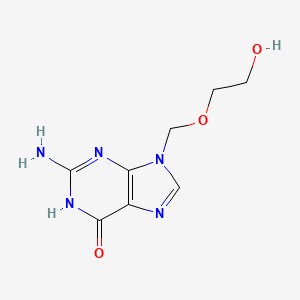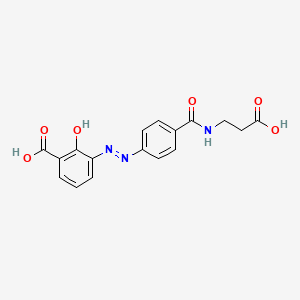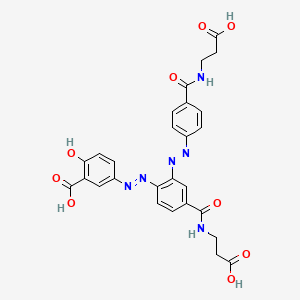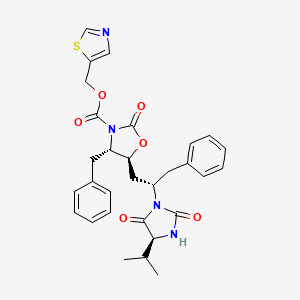![molecular formula C₂₇H₃₃NO₇ B1146547 (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort CAS No. 710951-92-1](/img/no-structure.png)
(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deflazacort is a synthetic corticosteroid characterized by a favorable pharmacokinetic profile, peculiar pharmacodynamic properties, and a good safety profile . It is used to treat Duchenne muscular dystrophy in adults and children at least 2 years old . Deflazacort is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability . It increases the level of glucocorticoid in the body and works by decreasing the formation of substances that cause inflammation and suppresses immunity to stop self-damage to the body by the immune system .
Synthesis Analysis
The synthesis of deflazacort and a preliminary evaluation of its microbial activity against the human pathogens Acinetobacter baumannii and Staphylococcus aureus has been reported . While deflazacort is inactive, one of its synthetic precursors showed a strong antibacterial activity against both Gram-negative and -positive bacteria .
Molecular Structure Analysis
Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .
Chemical Reactions Analysis
Deflazacort exerts anti-inflammatory activity in Duchenne Muscular Dystrophy (DMD), likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in addition to delaying their onset . This allows for an increased quality of life and prevents the necessity for surgical procedures, such as those for scoliosis, which is associated with DMD .
Physical And Chemical Properties Analysis
Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.517 Da and its monoisotopic mass is 441.215149 Da . It has 8 defined stereocenters .
Safety And Hazards
Deflazacort can cause serious side effects. Some of the side effects include fever, chills, sore throat, weakness, severe or ongoing diarrhea, any skin rash, blurred vision, tunnel vision, eye pain, or seeing halos around lights, swelling in your hands, feet, or lower legs, severe muscle weakness, decreased adrenal gland hormones, increased adrenal gland hormones, high blood sugar, or low potassium level . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .
Orientations Futures
Deflazacort is indicated for the treatment of Duchenne Muscular Dystrophy (DMD) in patients 2 years of age and older . It is also indicated in steroid treatment of bronchial asthma and in the exacerbations of Chronic Obstructive Pulmonary Disease (COPD), to control inflammation and increased bronchial reactivity, which are the basis of bronchospasm . Furthermore, deflazacort is useful in the treatment of children/adolescents with bronchial asthma .
Propriétés
Numéro CAS |
710951-92-1 |
|---|---|
Nom du produit |
(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort |
Formule moléculaire |
C₂₇H₃₃NO₇ |
Poids moléculaire |
483.55 |
Synonymes |
Deflazacort Impurity C; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
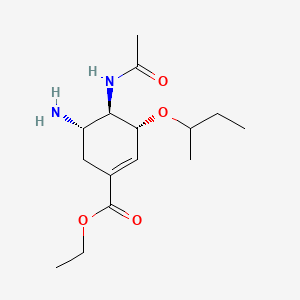
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)
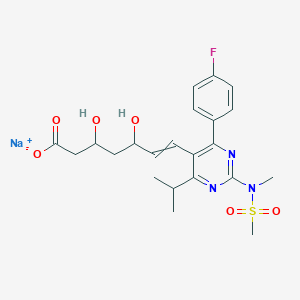
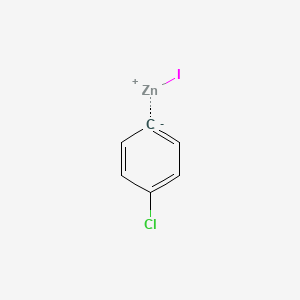
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
